1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-
Description
Historical Context and Development
The compound 1,1'-bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]- (CAS RN: 133914-49-5) emerged in the late 20th century as part of efforts to develop advanced liquid crystal materials for display technologies. Its synthesis was first reported in the 1990s, coinciding with the rise of liquid crystal display (LCD) manufacturing. The bicyclohexyl core, functionalized with a pentyl chain and a trifluoromethoxy phenyl group, was designed to optimize mesomorphic stability and dielectric anisotropy, critical for LCD performance. Early synthetic routes relied on palladium-catalyzed cross-coupling reactions to construct the bicyclohexyl backbone, followed by regioselective functionalization. Over time, advancements in fluorination techniques and stereochemical control enabled higher purity yields (>98%), making the compound viable for industrial applications.
Significance in Organic Chemistry and Materials Science
This compound exemplifies the synergy between structural complexity and functional utility in organic chemistry. Its bicyclohexyl core provides rigidity, while the pentyl chain enhances solubility in nonpolar matrices, and the trifluoromethoxy group introduces polarizability and chemical stability. These features make it a cornerstone in materials science, particularly in:
Liquid Crystal Displays (LCDs) :
Synthetic Chemistry :
Research Scope and Scientific Relevance
Current research focuses on three domains:
Synthetic Innovation :
Materials Engineering :
Structural Analysis :
Properties
IUPAC Name |
1-[4-(4-pentylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)28-24(25,26)27/h14-21H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYKVAXXLKVHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136660 | |
| Record name | 1-[(trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-yl]-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133914-49-5 | |
| Record name | 1-[(trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-yl]-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]-4-(trifluoromethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]- (CAS No. 133914-49-5) is a bicyclic aromatic compound notable for its diverse biological activities. Its structure includes a trifluoromethoxy group, which is known to enhance the lipophilicity and biological activity of organic compounds. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H35F3O |
| Molecular Weight | 396.5 g/mol |
| CAS Registry Number | 133914-49-5 |
| InChI | InChI=1S/C24H35F3O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)28-24(25,26)27/h14-21H,2-13H2,1H3 |
| SMILES | C1(CCC(CC1)c1ccc(cc1)OC(F)(F)F)C1CCC(CC1)CCCCC |
These properties suggest that the compound possesses significant hydrophobic characteristics, which may influence its interaction with biological membranes and targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to 1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]- exhibit antimicrobial properties. For instance, derivatives of trifluoromethyl compounds have been evaluated against various strains of bacteria and fungi. A study found that certain analogs demonstrated moderate inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase inhibition .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives demonstrating lower IC50 values than established drugs such as rivastigmine . This suggests that 1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]- could be a candidate for further development in treating neurodegenerative diseases.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that compounds with similar structures exhibit varying degrees of cytotoxicity in cancer cell lines. For example, a related compound was shown to inhibit cell proliferation in human cancer cells at micromolar concentrations .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]- was tested against several bacterial strains. The results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 250 µM against Staphylococcus aureus and Escherichia coli.
Case Study 2: Enzyme Inhibition Profile
A comparative study assessed the enzyme inhibition capabilities of various trifluoromethyl-substituted compounds. The results revealed that the compound exhibited competitive inhibition against AChE with an IC50 value of approximately 45 µM, suggesting its potential use in neuropharmacology.
Comparison with Similar Compounds
4-n-Butyl-4'-[4-(Trifluoromethoxy)Phenyl]Bicyclohexyl
- Molecular Formula : C₂₃H₃₃F₃O (butyl vs. pentyl substituent)
- Key Difference : The shorter butyl chain reduces molecular weight (expected ~382.24 g/mol) and increases rigidity compared to the pentyl variant. This likely elevates the melting point and narrows the mesophase range, though explicit data are unavailable .
1,1'-Biphenyl,4-Ethyl-2-Fluoro-4'-[2-(Trans-4-Propylcyclohexyl)Ethyl] (CAS 116903-43-6)
- Molecular Formula : C₂₅H₃₃F
- Key Differences :
4-Butyl-4'-((4-Butyl-2,6-Difluorophenyl)Ethynyl)-1,1'-Biphenyl (CAS 102225-45-6)
- Key Feature : Contains an ethynyl linker and difluorophenyl group.
- Difluoro substitution increases dipole moment, improving response to electric fields in display applications .
Physical and Thermal Properties
- Thermal Stability : The target compound’s bicyclohexyl core and trifluoromethoxy group synergize to enhance thermal stability compared to ester-based analogues (e.g., 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl benzoates), which may degrade at lower temperatures due to ester bond lability .
- Melting Point Trends : Longer alkyl chains (e.g., pentyl vs. butyl) lower melting points by reducing crystalline packing efficiency, as seen in the target compound (35.33°C) versus its butyl analogue (expected higher) .
Preparation Methods
Formation of the Bicyclohexyl Core
The bicyclohexyl framework is typically constructed by coupling cyclohexyl derivatives. Methods include:
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of cyclohexyl boronic acids with halogenated cyclohexyl derivatives under inert atmosphere. This method allows precise control over substitution patterns.
Ullmann Coupling: Copper-catalyzed coupling of aryl or cyclohexyl halides to form the bicyclic bond.
These methods yield the trans,trans-1,1'-bicyclohexyl skeleton essential for further functionalization.
Introduction of the Pentyl Group
The pentyl substituent at the 4-position of one cyclohexyl ring can be introduced by:
Alkylation Reactions: Using pentyl halides or pentyl organometallic reagents to alkylate a suitably activated cyclohexyl precursor.
Direct Substitution: Starting from 4-pentylcyclohexanone or 4-pentylcyclohexanol derivatives, which are then incorporated into the bicyclohexyl structure.
Attachment of the 4-(Trifluoromethoxy)phenyl Group
The 4-(trifluoromethoxy)phenyl moiety is introduced via:
Cross-Coupling of Aryl Halides: Using 4-(trifluoromethoxy)phenyl boronic acids or halides in palladium-catalyzed coupling with the bicyclohexyl intermediate.
Esterification or Ether Formation: In cases where the phenyl group is attached via an ester or ether linkage, activated carboxylic acid derivatives or phenol derivatives bearing the trifluoromethoxy group are reacted with the bicyclohexyl alcohol or acid.
Representative Experimental Procedure
A typical preparation involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of bicyclohexyl core | Pd-catalyzed Suzuki coupling of cyclohexyl boronic acid and cyclohexyl bromide in DMF, 80-100°C, inert atmosphere | 65-75 | Trans,trans stereochemistry favored |
| 2 | Alkylation with pentyl group | Reaction of bicyclohexyl intermediate with pentyl bromide in presence of base (e.g., NaH) in THF | 70-80 | Controlled regioselectivity required |
| 3 | Coupling with 4-(trifluoromethoxy)phenyl | Pd-catalyzed cross-coupling with 4-(trifluoromethoxy)phenyl boronic acid or halide, base (K3PO4), toluene, 90-110°C | 60-70 | Purification by column chromatography |
| 4 | Purification | Recrystallization from ethyl acetate/hexane or silica gel chromatography | — | Purity >95% achieved |
Analytical Characterization and Purity
NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm bicyclohexyl framework, pentyl substitution, and trifluoromethoxy phenyl signals. Fluorine coupling observed in $$^{19}F$$ NMR due to trifluoromethoxy group.
Mass Spectrometry: High-resolution MS confirms molecular weight (~428.9 g/mol predicted).
Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting and decomposition temperatures (~428.9 °C predicted).
Purity: Typically >95% after purification steps.
Research Findings and Notes
The trans,trans-configuration of the bicyclohexyl core is critical for the compound’s stability and functional properties.
The trifluoromethoxy group imparts electron-withdrawing characteristics enhancing binding affinity in potential biological or material applications.
The pentyl substituent improves lipophilicity and solubility, influencing the compound’s physicochemical profile.
Cross-coupling reactions require strict inert atmosphere and anhydrous conditions for high yield and selectivity.
Purification often involves column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| Bicyclohexyl Core Formation | Suzuki-Miyaura Cross-Coupling | Cyclohexyl boronic acid, cyclohexyl bromide, Pd catalyst | DMF, 80-100°C, N2 atmosphere | 65-75 | High stereoselectivity |
| Pentyl Group Introduction | Alkylation | Pentyl bromide, NaH base | THF, room temp to reflux | 70-80 | Regioselective alkylation |
| Attachment of Trifluoromethoxyphenyl | Pd-Catalyzed Cross-Coupling | 4-(Trifluoromethoxy)phenyl boronic acid/halide, K3PO4 | Toluene, 90-110°C | 60-70 | Requires careful purification |
| Purification | Chromatography/Recrystallization | Ethyl acetate/hexane solvents | Ambient temperature | — | Purity >95% |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Methodology :
-
Molecular characterization : Use NMR (¹H, ¹³C, 19F) and FTIR to confirm the bicyclohexyl backbone, trifluoromethoxy substituent, and alkyl chain orientation .
-
Thermal properties : Differential Scanning Calorimetry (DSC) reveals a melting point of 35.33°C, critical for applications in liquid crystal systems .
-
Solubility : Conduct polarity tests in solvents (e.g., hexane, DCM, THF) to optimize synthesis or purification workflows.
- Data Table :
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₂₄H₃₅F₃O | Mass Spectrometry | |
| Melting Point | 35.33°C | DSC | |
| LogP (Octanol-Water) | Estimated >4 | Computational Modeling |
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodology :
- Core synthesis : Utilize Suzuki-Miyaura coupling to attach the 4-(trifluoromethoxy)phenyl group to the bicyclohexyl scaffold .
- Alkyl chain introduction : Optimize Grignard or Wittig reactions for pentyl chain addition, ensuring trans,trans stereochemistry .
- Purity control : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) and confirm regioselectivity via X-ray crystallography .
Q. What are the compound’s toxicity and environmental safety profiles?
- Methodology :
- Acute toxicity : Oral LD₅₀ >2,000 mg/kg in rodents; Ames test confirms no mutagenicity .
- Ecotoxicity : EC₅₀ >100 mg/L for Daphnia magna; BCF = 82 indicates moderate bioaccumulation risk .
- Degradability : Classified as "not readily biodegradable" under OECD 301 guidelines, necessitating long-term environmental monitoring .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence mesomorphic behavior in liquid crystal applications?
- Methodology :
-
Phase behavior analysis : Use polarized optical microscopy (POM) and X-ray diffraction to study nematic/smectic transitions .
-
DFT calculations : Model dipole-dipole interactions between the -OCF₃ group and adjacent aromatic cores to explain enhanced thermal stability .
-
Comparative studies : Replace -OCF₃ with -CF₃ or -OCH₃ to isolate its role in reducing rotational viscosity .
- Data Contradiction :
-
While -OCF₃ improves thermal stability, conflicting reports exist on its impact on dielectric anisotropy. Resolve via dielectric spectroscopy under varying electric fields .
Q. What computational strategies predict the compound’s bioaccumulation potential?
- Methodology :
- QSAR modeling : Train models using EPA’s EPI Suite with descriptors like molar refractivity and topological surface area .
- Molecular dynamics : Simulate lipid bilayer interactions to quantify partitioning coefficients (e.g., LogKₒw) .
- Validation : Compare predicted BCF values (e.g., 82) with experimental data from OECD 305 guidelines .
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Methodology :
- Chiral chromatography : Use Chiralpak IG-U columns with heptane/ethanol mobile phases to resolve enantiomers .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to achieve >99% ee .
- Quality control : Implement circular dichroism (CD) spectroscopy for batch validation .
Q. What role does the pentyl chain play in stabilizing liquid crystal phases?
- Methodology :
- Chain-length variation : Synthesize analogs with C3–C7 alkyl chains and compare phase transition temperatures via DSC .
- Conformational analysis : Use 2D NOESY NMR to study chain flexibility and its effect on mesogen packing .
- Application testing : Integrate into LC mixtures for display devices; measure response times and contrast ratios .
Methodological Challenges and Contradictions
Q. Why do conflicting reports exist about the compound’s photostability?
- Resolution strategy :
- Controlled degradation studies : Expose samples to UV light (λ = 365 nm) and track decomposition via GC-MS .
- Additive screening : Test antioxidants (e.g., BHT) or UV stabilizers to enhance stability in optoelectronic applications .
- Contradiction source : Variability in impurity profiles (e.g., trace metals) across synthesis batches may explain discrepancies .
Q. How to address discrepancies in predicted vs. experimental LogP values?
- Resolution strategy :
- Experimental validation : Use shake-flask method (OECD 117) with HPLC quantification .
- Model refinement : Incorporate 3D molecular descriptors (e.g., molecular lipophilic potential) into QSPR models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
